molecular formula C17H24N2O2 B5764807 N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide

N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide

Cat. No. B5764807
M. Wt: 288.4 g/mol
InChI Key: OLJGWJHVBVJQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide, also known as CHIR-99021, is a small molecule compound that is widely used in scientific research. It is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a serine/threonine protein kinase that plays a crucial role in many biological processes, including cell differentiation, proliferation, and apoptosis.

Mechanism of Action

GSK-3 is a key regulator of the Wnt signaling pathway, which plays a critical role in cell fate determination, embryonic development, and tissue homeostasis. N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide inhibits GSK-3 by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling molecules, such as β-catenin. This leads to the activation of the Wnt signaling pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects:
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell proliferation and differentiation, the induction of neuronal differentiation, and the maintenance of pluripotency in stem cells. In addition, N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its high selectivity for GSK-3, which allows for the specific modulation of the Wnt signaling pathway without affecting other signaling pathways. Moreover, N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. However, one of the limitations of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its low solubility in water, which requires the use of organic solvents for its preparation and administration.

Future Directions

There are many potential future directions for the use of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide in scientific research. One area of interest is the development of new therapeutic strategies for the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting the Wnt signaling pathway. Another area of interest is the use of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide in regenerative medicine, such as the generation of functional β-cells for the treatment of diabetes. Additionally, the use of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide in combination with other small molecule compounds may provide new insights into the complex signaling networks that regulate cell fate determination and tissue homeostasis.

Synthesis Methods

N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide can be synthesized by the reaction of 4-methylbenzenecarboximidamide with 3-cyclohexylpropanoic anhydride in the presence of a base catalyst. The reaction yields N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide as a white solid with a purity of over 99%.

Scientific Research Applications

N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been extensively used in scientific research as a tool to investigate the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, and to enhance the reprogramming of somatic cells into induced pluripotent stem (iPS) cells. In addition, N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been used to study the molecular mechanisms underlying the pathogenesis of various diseases, including Alzheimer's disease, diabetes, and cancer.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-cyclohexylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13-7-10-15(11-8-13)17(18)19-21-16(20)12-9-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJGWJHVBVJQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)CCC2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)CCC2CCCCC2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide

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